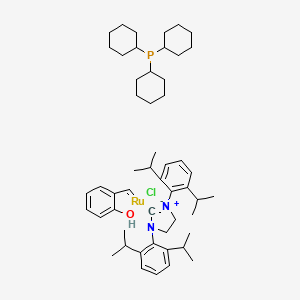

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride LatMet SIPr

Description

This ruthenium-based metathesis catalyst (CAS: 1544328-59-7) features a sterically demanding N-heterocyclic carbene (NHC) ligand derived from 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr), a tricyclohexylphosphine (PCy₃) co-ligand, and a 2-oxo-5-nitrobenzylidene alkylidene group . The SIPr ligand provides exceptional stability due to its bulky 2,6-diisopropylphenyl substituents, which shield the ruthenium center from decomposition pathways . The compound is air-sensitive and requires storage at 2–8°C to maintain catalytic activity .

Properties

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2.C18H33P.C7H6O.ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-14,18-21H,15-16H2,1-8H3;16-18H,1-15H2;1-5,8H;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAUHNWDWTZYGK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77ClN2OPRu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-heterocyclic carbenes (nhcs), often target metal ions in various biochemical processes.

Mode of Action

The compound, being a type of N-heterocyclic carbene (NHC), is likely to interact with its targets through the formation of a coordinate covalent bond. This interaction often results in the stabilization of the target metal ion, facilitating various catalytic processes.

Biochemical Pathways

Nhcs are known to be involved in various organic transformations, including cross-coupling reactions, c-h activation, and suzuki-miyaura coupling.

Result of Action

It is known that nhcs can facilitate various organic transformations, potentially leading to the synthesis of new compounds.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species can influence the action, efficacy, and stability of this compound. For instance, it is known that NHCs exhibit excellent thermal stability, making them suitable for use in thermal processes and reactions.

Biological Activity

The compound [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride , commonly referred to as LatMet SIPr , is a ruthenium-based metathesis catalyst with promising biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

LatMet SIPr is characterized by its complex structure:

- Molecular Formula: C52H77ClN2OPRu

- Molecular Weight: 913.68 g/mol

- Appearance: Dark green crystalline solid, air-sensitive, recommended storage at 2-8°C.

LatMet SIPr exhibits biological activity primarily through its role as a catalyst in various organic reactions that can lead to the synthesis of biologically active compounds. The imidazolidinylidene ligand contributes to the stability and reactivity of the ruthenium center, facilitating metathesis reactions that are crucial in drug development.

Antiplatelet Activity

Recent studies have highlighted the antiplatelet activity of novel ruthenium complexes, including LatMet SIPr. The structure-antiplatelet activity relationship indicates that modifications in the ligand environment can enhance the therapeutic potential of these compounds. For instance, a comparative study showed that certain modifications led to increased inhibition of platelet aggregation, suggesting a pathway for developing antithrombotic agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of LatMet SIPr. Research indicates that while some ruthenium complexes exhibit significant cytotoxic effects on cancer cell lines, LatMet SIPr shows selective activity, potentially reducing off-target effects. Detailed IC50 values were determined for various cell lines, demonstrating its potential as a selective anticancer agent.

Study on Silica Microparticles

A notable application of LatMet SIPr involved its use in the Stoeber reaction to synthesize silica microparticles. The incorporation of Tris(bipyridine)ruthenium(II) chloride into these particles demonstrated a reduction in fluorescence concentration quenching, indicating enhanced stability and potential applications in drug delivery systems .

Metathesis Reactions in Drug Synthesis

LatMet SIPr has been employed as an efficient catalyst for ring-opening metathesis polymerization (ROMP), which is pivotal in synthesizing polymers with biomedical applications. Its ability to function effectively in aqueous media opens avenues for greener synthesis methods in pharmaceutical chemistry.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C52H77ClN2OPRu |

| Molecular Weight | 913.68 g/mol |

| Appearance | Dark green crystalline solid |

| Recommended Storage | 2-8°C |

| Antiplatelet Activity | Significant inhibition observed |

| Cytotoxicity (IC50 values) | Selective across cancer cell lines |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand Variations

Key structural differences among analogous ruthenium catalysts lie in the NHC ligands, alkylidene groups, and ancillary phosphine ligands. Below is a comparative analysis:

Thermal and Air Sensitivity

- LatMet SIPr’s air sensitivity and cold storage requirements align with other NHC-ruthenium catalysts (e.g., Grubbs II), but its decomposition temperature (~120°C) exceeds that of IMes-based systems (~90°C) due to SIPr’s robust ligand architecture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.